2-Pyridyl trifluoromethanesulfonate
Overview
Description
2-Pyridyl trifluoromethanesulfonate, also known as 2-Pyridyl triflate, is a heterocyclic building block . It is used in laboratory chemicals .
Synthesis Analysis
This compound can be involved in the synthesis of various compounds. For instance, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .Molecular Structure Analysis
The molecular formula of this compound is C6H4F3NO3S . Its molecular weight is 227.16 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a boiling point of 108°C and a flash point of 27°C . The refractive index is 1.435 .Scientific Research Applications
Catalytic and Synthesis Applications
Trifluoromethanesulfonic (triflic) acid, closely related to 2-Pyridyl trifluoromethanesulfonate, has been reported as an excellent catalyst in the synthesis of pyrrolidines and for inducing cyclisations of homoallylic sulfonamides. This process has demonstrated the preferential formation of pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation. Moreover, the use of sulfonamide groups to terminate cationic cascades has been explored, offering a pathway to the efficient formation of polycyclic systems (Haskins & Knight, 2002)
Chemoselective Synthesis Applications
Tris[2-(2-pyridyl)ethyl]phosphine chalcogenides, which can be derived from this compound, have been utilized in chemoselective synthesis. They react with acids like 4-toluenesulfonic or trifluoromethanesulfonic acids under mild conditions, resulting in the formation of tri(pyridinium) triflates and tosylates in quantitative yields. This indicates the compound's potential in facilitating precise and targeted synthesis processes (Gusarova et al., 2008).
Ligand Substitution Kinetics
Pyridinium-derived N-heterocyclic carbene complexes, potentially derivable from this compound, have been studied for their ligand substitution kinetics. The complexes synthesized have displayed localized bonds within the pyridinium ligand indicative of carbene pi-acidity, which is significant for understanding their reactivity and applications in catalysis. The study highlighted their potential in accelerating associative ligand substitution rates, which is crucial for various catalytic and synthesis applications (Owen et al., 2004).
Safety and Hazards
2-Pyridyl trifluoromethanesulfonate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
2-Pyridyl trifluoromethanesulfonate has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of pyridinium salts . It can also be used in a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines, which could be applied to the synthesis of leishmania CRK3 inhibitors .
Mechanism of Action
Target of Action
2-Pyridyl trifluoromethanesulfonate, also known as 2-Pyridyl triflate, is a heterocyclic building block It is used in the preparation of pyridinium salts , suggesting that its targets could be related to the biochemical pathways involving these salts.
Mode of Action
It is known to be used in the preparation of pyridinium salts . This suggests that it may interact with its targets through the formation of these salts, leading to changes in the biochemical pathways where these salts are involved.
Biochemical Pathways
One study mentions its use in a palladium-catalyzed tandem c–n coupling/boulton–katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines . This suggests that it may affect pathways involving these reactions.
Pharmacokinetics
Its physical properties such as boiling point (108 °c/25 mmhg), density (1477 g/mL at 25 °C), and refractive index (n20/D 1435) are known . These properties may influence its pharmacokinetics and bioavailability.
Result of Action
Its use in the synthesis of functionalized [1,2,4]triazolo [1,5-a]pyridine derivatives suggests that it may have a role in the synthesis of these derivatives, which could have various molecular and cellular effects.
Properties
IUPAC Name |
pyridin-2-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLRMVLTWJTLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398164 | |
Record name | 2-Pyridyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65007-00-3 | |
Record name | 2-Pyridyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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